2,2-Dimethylcyclohexane-1-sulfonyl chloride 2,2-Dimethylcyclohexane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17722643
InChI: InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15ClO2S
Molecular Weight: 210.72 g/mol

2,2-Dimethylcyclohexane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17722643

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylcyclohexane-1-sulfonyl chloride -

Specification

Molecular Formula C8H15ClO2S
Molecular Weight 210.72 g/mol
IUPAC Name 2,2-dimethylcyclohexane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3
Standard InChI Key IGEKMGZNYCFGMX-UHFFFAOYSA-N
Canonical SMILES CC1(CCCCC1S(=O)(=O)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a cyclohexane ring with geminal dimethyl groups at the 2-position and a sulfonyl chloride (-SO₂Cl) moiety at the 1-position. This arrangement introduces significant steric hindrance around the sulfonyl chloride group, which influences its reactivity and conformational stability. The cyclohexane ring typically adopts a chair conformation, with the methyl groups occupying equatorial positions to minimize 1,3-diaxial interactions. The sulfonyl chloride group, a strong electron-withdrawing substituent, polarizes the molecule, enhancing its electrophilicity.

Physical and Spectral Characteristics

While specific experimental data for 2,2-dimethylcyclohexane-1-sulfonyl chloride remain limited, its properties can be extrapolated from related sulfonyl chlorides. For instance, 2,5-dimethylcyclohexane-1-sulfonyl chloride is reported as a liquid at room temperature with a molecular weight of 210.72 g/mol. Infrared (IR) spectroscopy of similar compounds typically shows strong absorption bands near 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch), alongside a characteristic C-Cl stretch around 800 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups (δ ~1.0–1.5 ppm) and the sulfonyl chloride’s sulfur-bound protons (if present), though the latter are often absent due to rapid exchange .

Table 1: Inferred Physicochemical Properties of 2,2-Dimethylcyclohexane-1-sulfonyl Chloride

PropertyValue/Description
Molecular FormulaC₈H₁₅ClO₂S
Molecular Weight210.72 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointNot reported (estimated >200°C)
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)
StabilityMoisture-sensitive; decomposes in H₂O

Synthesis and Manufacturing

Chlorosulfonation of 2,2-Dimethylcyclohexane

The primary synthetic route involves the chlorosulfonation of 2,2-dimethylcyclohexane. This reaction typically employs chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂) as the chlorosulfonating agent. The process proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the most accessible position on the ring.

C₈H₁₆+SO₂Cl₂AlCl₃C₈H₁₅ClO₂S+HCl\text{C₈H₁₆} + \text{SO₂Cl₂} \xrightarrow{\text{AlCl₃}} \text{C₈H₁₅ClO₂S} + \text{HCl}

Reaction conditions (e.g., temperature, solvent) must be carefully controlled to avoid over-chlorination or decomposition. For example, temperatures between 0–5°C in dichloromethane (DCM) are commonly used to moderate the exothermic reaction.

Purification and Yield Optimization

Crude product isolation involves quenching excess reagent with ice-water, followed by extraction with DCM. Purification via fractional distillation or column chromatography yields the final compound. Industrial-scale production may employ continuous-flow reactors to enhance efficiency and safety . Reported yields for analogous reactions range from 70–85%, depending on substrate reactivity and reaction optimization .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a versatile electrophile, participating in reactions with nucleophiles such as amines, alcohols, and thiols. For example, reaction with primary amines yields sulfonamides, a critical class of compounds in medicinal chemistry:

R-SO₂Cl+NH₂R’R-SO₂NHR’+HCl\text{R-SO₂Cl} + \text{NH₂R'} \rightarrow \text{R-SO₂NHR'} + \text{HCl}

This reactivity underpins the compound’s utility in synthesizing sulfonamide antibiotics and kinase inhibitors .

Diazo Transfer Reactions

Recent studies highlight the role of sulfonyl chlorides in diazo compound synthesis. For instance, 2,2-dimethylcyclohexane-1-sulfonyl chloride can transfer diazo groups to active methylene compounds, enabling access to diazoalkanes used in cyclopropanation and C-H functionalization :

R-CO-CH₃+R’-SO₂ClR-CO-C(N₂)H+R’-SO₃H\text{R-CO-CH₃} + \text{R'-SO₂Cl} \rightarrow \text{R-CO-C(N₂)H} + \text{R'-SO₃H}

Polymer and Material Science Applications

The compound’s ability to act as a cross-linking agent or initiator in polymerization reactions has been explored. Its steric bulk may impart unique thermal stability to resulting polymers, though detailed studies remain limited .

Research Frontiers and unanswered questions

Catalytic Asymmetric Sulfonylation

Current research focuses on developing enantioselective methods to access chiral sulfonamides. The geminal dimethyl groups in 2,2-dimethylcyclohexane-1-sulfonyl chloride may induce stereochemical control in such reactions, though this remains untested .

Environmental Impact and Degradation

The environmental fate of sulfonyl chlorides is poorly understood. Studies are needed to assess biodegradation pathways and ecotoxicological effects, particularly in aquatic systems .

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